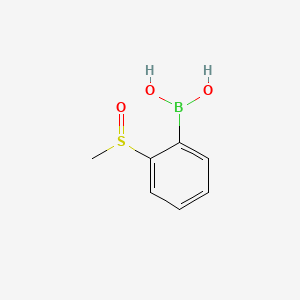

(2-(Methylsulfinyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHORKVSBWZGTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378528 | |

| Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-97-4 | |

| Record name | B-[2-(Methylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfinyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic acid

CAS Number: 850567-97-4

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Methylsulfinyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of both a boronic acid and a methylsulfinyl group, impart distinct reactivity and properties that make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in cross-coupling reactions. Furthermore, this guide will delve into the stability, storage, and safe handling of this reagent, providing researchers with the necessary information to effectively utilize it in their work.

Introduction

Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance have made them key reagents in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.

This compound is a specialized boronic acid derivative that offers unique advantages in organic synthesis. The electron-withdrawing nature of the methylsulfinyl group can influence the reactivity of the boronic acid moiety, potentially leading to altered selectivity and reactivity in cross-coupling reactions. This guide aims to provide a detailed and practical resource for researchers working with this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 850567-97-4[1] |

| Molecular Formula | C₇H₉BO₃S[1] |

| Molecular Weight | 184.02 g/mol [1] |

| Appearance | Solid |

| InChI | 1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3[1] |

| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N[1] |

| SMILES | OB(O)C1=C(S(C)=O)C=CC=C1[1] |

Synthesis of this compound)

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol involves the lithiation of a suitable precursor followed by quenching with a boron electrophile and subsequent oxidation.

Step 1: Synthesis of 2-Bromophenyl methyl sulfide

This step is a standard nucleophilic aromatic substitution and is not detailed here.

Step 2: Synthesis of 2-Bromophenyl methyl sulfoxide

-

Dissolve 2-bromophenyl methyl sulfide (1.0 equiv) in a suitable solvent such as dichloromethane or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv), portion-wise to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-bromophenyl methyl sulfoxide.

Step 3: Synthesis of this compound

-

Dissolve 2-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes to the reaction mixture via syringe. A color change is typically observed, indicating the formation of the organolithium species.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate (1.2 equiv) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many biologically active molecules.[3] The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[4]

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a representative protocol for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Expected Outcome:

The yields for Suzuki-Miyaura reactions using this compound can vary depending on the specific aryl halide used, but are generally expected to be in the good to excellent range (70-95%). The presence of the ortho-methylsulfinyl group may influence the reaction rate and yield due to steric and electronic effects.

Spectroscopic Data

While a dedicated spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR spectral data can be predicted based on analogous structures.

¹H NMR (in DMSO-d₆):

-

Aromatic protons would appear in the range of δ 7.5-8.2 ppm, exhibiting complex coupling patterns due to the ortho-substitution.

-

The methyl protons of the sulfinyl group would likely appear as a singlet around δ 2.7-3.0 ppm.

-

The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing as a broad singlet between δ 8.0-9.0 ppm.

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons would be observed in the region of δ 125-145 ppm. The carbon attached to the boron atom may show a broader signal.

-

The methyl carbon of the sulfinyl group would be expected around δ 40-45 ppm.

Stability, Storage, and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of boronic acids.

Stability:

Arylboronic acids are generally stable solids. However, they can be susceptible to certain degradation pathways:

-

Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This can be promoted by moisture and certain acidic or basic conditions.[5]

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents.

-

Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process.

Storage:

To ensure the longevity of this compound, the following storage conditions are recommended:

-

Keep Dry: Store in a tightly sealed container to protect from moisture. A desiccator is recommended for long-term storage.[6]

-

Inert Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Refrigeration: Store in a cool, dry place. Refrigeration (2-8 °C) is generally recommended.[7]

-

Protect from Light: Store in an amber vial or in the dark to prevent potential photodegradation.

Handling:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

In case of a spill, carefully sweep up the solid material and place it in a sealed container for disposal.[7]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential for novel reactivity and selectivity. By understanding its properties, synthesis, and proper handling, researchers can effectively utilize this compound to advance their synthetic goals in drug discovery and materials science.

References

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic Acid for Advanced Chemical Synthesis

This compound is an organoboron compound that has garnered significant interest among researchers and medicinal chemists. Its unique structural features—a boronic acid moiety ortho to a methylsulfinyl group—make it a valuable reagent in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Boronic acids, as a class, are celebrated for their stability, low toxicity, and ease of handling, serving as indispensable building blocks for creating complex molecular architectures.[1][2] The strategic placement of the methylsulfinyl group in this specific reagent introduces electronic and steric properties that can be leveraged to fine-tune reactivity and influence the physicochemical properties of the resulting products, making it a key intermediate in the synthesis of novel pharmaceutical agents.[3][4]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, handling, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[5][6]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

Chemical Structure

The molecular structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an adjacent (ortho) methylsulfinyl group [-S(O)CH₃]. This ortho-relationship is critical to its unique reactivity.

Caption: 2D structure of this compound.

Data Summary

The following table consolidates the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 850567-97-4 | [7][8][9] |

| Molecular Formula | C₇H₉BO₃S | [7][8][9] |

| Molecular Weight | 184.02 g/mol | [7][8][9] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 118-122 °C | [9] |

| Boiling Point | 440.5 ± 47.0 °C (Predicted) | [9] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [9] |

| pKa | 8.46 ± 0.58 (Predicted) | [9] |

| Water Solubility | Slightly soluble | [9][10] |

| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N | [7][8] |

| SMILES String | OB(O)C1=C(S(C)=O)C=CC=C1 | [7] |

Synthesis, Stability, and Handling

General Synthesis Strategy

While specific proprietary synthesis routes may vary, phenylboronic acids are commonly prepared via the reaction of an organometallic intermediate with a trialkyl borate. A plausible and widely used laboratory-scale method involves a bromo-lithium exchange reaction.[11]

Caption: General workflow for boronic acid synthesis.

-

Lithiation: The starting material, an appropriate aryl halide such as 1-bromo-2-(methylsulfinyl)benzene, is treated with an organolithium reagent like n-butyllithium at low temperatures (-78 °C) to generate a highly reactive aryllithium species.

-

Borylation: This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The aryllithium attacks the boron atom, forming a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is subjected to an acidic aqueous workup, which hydrolyzes the boronate ester to yield the final boronic acid product.

Stability and Storage

This compound is a solid that should be stored in a dry environment.[9] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines) upon heating or under vacuum. While this process is often reversible upon exposure to water, it is best practice to store the compound in a tightly sealed container at room temperature to maintain its integrity.[9]

Safety and Handling

According to safety information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[9]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[5][6][12]

The Suzuki-Miyaura Catalytic Cycle

The reaction involves a palladium catalyst, a base, and a suitable solvent to couple the organoboron species with an organohalide (or triflate). The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-(methylsulfinyl)phenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Methylsulfinyl Substituent

The ortho-methylsulfinyl group is not merely a passive spectator. Its electronic properties can influence the nucleophilicity of the phenyl ring. Furthermore, its steric bulk can affect the rate of transmetalation and reductive elimination. In some cases, ortho-substituents can engage in coordinating interactions with the metal center, potentially stabilizing catalytic intermediates and influencing the reaction outcome. This allows chemists to build sterically congested biaryl systems that might be challenging to access with other reagents.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the cross-coupling of this compound with an aryl bromide.

Objective: To synthesize 2-(Methylsulfinyl)-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Potassium Phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

-

Inert Atmosphere Setup: Assemble and dry all glassware. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the Pd(0) catalyst.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

-

Causality Insight: Potassium phosphate is a common base for Suzuki couplings. It is strong enough to facilitate boronate formation but generally compatible with a wide range of functional groups. An excess is used to ensure complete activation of the boronic acid.[13]

-

-

Catalyst Preparation: In a separate vial, mix Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and PPh₃ (0.04 mmol, 4 mol% Pd). Add a small amount of the anhydrous dioxane and swirl to form the catalyst pre-mixture.

-

Causality Insight: Pd₂(dba)₃ is a stable Pd(0) source. PPh₃ is a common phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.[6] The ligand-to-palladium ratio is crucial for catalyst activity and stability.

-

-

Reaction Assembly: Add the catalyst pre-mixture to the main reaction vessel containing the substrates and base. Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer, and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

This compound stands out as a highly effective and strategic building block for medicinal and synthetic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex biaryl scaffolds. The ortho-methylsulfinyl group provides a unique handle for modulating steric and electronic properties, offering researchers a valuable tool for accessing novel chemical space in the pursuit of next-generation therapeutics. As the demand for sophisticated molecular architectures continues to grow, the importance of specialized reagents like this boronic acid in accelerating drug discovery programs is undeniable.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-(Methylsulfinyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(METHYLSULFINYL)PHENYLBORONIC ACID | 850567-97-4 [amp.chemicalbook.com]

- 10. d-nb.info [d-nb.info]

- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. m.youtube.com [m.youtube.com]

(2-(Methylsulfinyl)phenyl)boronic acid: A Comprehensive Technical Guide

Abstract

(2-(Methylsulfinyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a boronic acid moiety and a methylsulfinyl group, imparts distinct reactivity and properties that make it a valuable building block for the construction of complex molecules. This guide provides an in-depth exploration of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction

Organoboron compounds, particularly boronic acids, have emerged as indispensable tools in modern organic chemistry.[1][2] Their stability, low toxicity, and versatile reactivity have established them as key intermediates in a multitude of synthetic transformations.[1] this compound, a specialized derivative, is distinguished by the presence of a methylsulfinyl substituent at the ortho position to the boronic acid group. This substitution pattern significantly influences the electronic and steric properties of the molecule, offering unique advantages in synthetic applications. This guide aims to provide a comprehensive overview of this important reagent, from its fundamental chemical characteristics to its practical implementation in the laboratory.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is central to its chemical behavior. The presence of the boronic acid group [-B(OH)2] and the methylsulfinyl group [-S(O)CH3] on an aromatic ring gives rise to a unique combination of properties.

Structural Features

The molecule consists of a phenyl ring substituted with a boronic acid group and a methylsulfinyl group in a 1,2 (ortho) arrangement. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry around the boron center, with an empty p-orbital perpendicular to the plane.[3] The sulfoxide group introduces a chiral center at the sulfur atom, although the compound is typically used as a racemate.

Caption: 2D representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₃S | [4][5] |

| Molecular Weight | 184.02 g/mol | [5] |

| CAS Number | 850567-97-4 | [4][5] |

| Appearance | Solid | [5] |

| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N | [4][5] |

| SMILES String | OB(O)C1=C(S(C)=O)C=CC=C1 | [5] |

Synthesis of this compound

The synthesis of phenylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by hydrolysis.[1][6] A plausible synthetic route to this compound would start from 2-bromothioanisole.

Caption: Plausible synthetic pathway for this compound.

Causality in Experimental Choices:

-

Oxidation: The oxidation of the sulfide to a sulfoxide is a critical step. Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are chosen to prevent over-oxidation to the sulfone.

-

Halogen-Metal Exchange: This is a standard method for generating aryllithium species from aryl bromides. It is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Electrophilic Trapping: The highly reactive organolithium intermediate is then trapped with an electrophilic boron source, such as trimethyl borate. The reaction is quenched with an acidic aqueous solution to hydrolyze the resulting boronate ester to the desired boronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][7][8] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[8]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience Insights: The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7][10] The choice of base, solvent, and palladium ligand can significantly impact the reaction efficiency and substrate scope. The methylsulfinyl group in the ortho position can potentially influence the reaction through steric effects or by coordinating to the palladium center, thereby modulating its reactivity.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1-2 mol%) and triphenylphosphine (4-8 mol%) in degassed toluene. Stir for 10-15 minutes until a homogeneous solution is formed. Rationale: Pre-forming the active Pd(0) catalyst in situ from a stable Pd(II) precursor and a phosphine ligand is a common and reliable method.

-

Reaction Setup: To the catalyst solution, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents). Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl bromide. The base is essential for the formation of the active boronate species.

-

Reaction Execution: Add degassed water (typically 10-20% of the toluene volume). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Rationale: The biphasic toluene/water system is often effective for Suzuki couplings. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: The aqueous workup removes inorganic salts and other water-soluble impurities. Column chromatography is a standard technique for purifying organic compounds.

Spectroscopic Characterization

-

¹H NMR: The aromatic protons would appear in the range of δ 7.0-8.5 ppm. The methyl protons of the sulfinyl group would likely be a singlet around δ 2.5-3.0 ppm. The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region. The carbon bearing the boron atom would be deshielded. The methyl carbon of the sulfinyl group would appear in the aliphatic region.

-

¹¹B NMR: This technique is particularly useful for studying boronic acids.[11] The sp²-hybridized boron in the boronic acid would give a signal at a characteristic chemical shift, which would shift upon formation of a boronate ester.[11]

-

IR Spectroscopy: Characteristic peaks would include O-H stretching for the boronic acid hydroxyl groups (broad, ~3200-3500 cm⁻¹), C=C stretching for the aromatic ring (~1600 cm⁻¹), and S=O stretching for the sulfoxide group (~1050 cm⁻¹).

Safety and Handling

Boronic acids, including this compound, should be handled with appropriate safety precautions.

-

Hazards: May cause skin, eye, and respiratory irritation.[4][12][13] Harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14] Handle in a well-ventilated area or a chemical fume hood.[12][13]

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents.[13] Boronic acids can undergo dehydration to form boroxines, their trimeric anhydrides.[3][6]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, coupled with safe handling practices, is essential for its successful application in research and development. The insights and protocols provided in this guide serve as a foundation for scientists and professionals seeking to leverage the synthetic potential of this important building block.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Methylsulfinyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. aksci.com [aksci.com]

- 14. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Synthesis of (2-(Methylsulfinyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of (2-(Methylsulfinyl)phenyl)boronic acid, a valuable building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. The synthesis is presented as a two-step sequence commencing with the regioselective synthesis of the precursor, (2-(methylthio)phenyl)boronic acid, followed by its selective oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the sulfoxide moiety introduces chirality and modulates the electronic properties of the boronic acid, making it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1] The sulfoxide group can also act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide details a robust and efficient synthetic route to access this important molecule.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the carbon-boron bond at the ortho position of thioanisole to generate (2-(methylthio)phenyl)boronic acid. The second step is the selective oxidation of the thioether functionality to the corresponding sulfoxide, without over-oxidation to the sulfone or decomposition of the boronic acid moiety.

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of (2-(Methylthio)phenyl)boronic acid via Iridium-Catalyzed C-H Borylation

The direct and selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. For the synthesis of (2-(methylthio)phenyl)boronic acid, an iridium-catalyzed ortho-selective C-H borylation of thioanisole is a highly efficient and atom-economical approach.[2] The methylthio group acts as a directing group, facilitating the regioselective installation of the boryl group.

Reaction Mechanism and Rationale

The catalytic cycle is believed to involve the formation of an iridium complex that coordinates to the sulfur atom of thioanisole. This coordination directs the C-H activation step to the ortho position. The subsequent reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), regenerates the iridium catalyst and furnishes the desired boronic ester, which can then be hydrolyzed to the boronic acid. The use of a specific bipyridine-type ligand is crucial for achieving high regioselectivity.[2]

Caption: Experimental workflow for C-H borylation.

Experimental Protocol: (2-(Methylthio)phenyl)boronic acid

| Reagent/Parameter | Quantity | Moles (mmol) | Notes |

| Thioanisole | 1.24 g (1.17 mL) | 10.0 | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 3.81 g | 15.0 | Boron source |

| [Ir(cod)OMe]₂ | 66 mg | 0.1 | Catalyst precursor |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | 54 mg | 0.2 | Ligand |

| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | Solvent |

| Reaction Conditions | |||

| Temperature | 80 °C | - | |

| Time | 12-16 hours | - | Monitor by TLC/GC-MS |

| Work-up | |||

| 2 M HCl (aq) | ~20 mL | - | For hydrolysis |

| Diethyl ether | 3 x 50 mL | - | For extraction |

| Brine | 50 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | Drying agent |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)OMe]₂ (66 mg, 0.1 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (54 mg, 0.2 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (20 mL) via syringe and stir the mixture at room temperature for 15 minutes to form the active catalyst.

-

To this solution, add thioanisole (1.24 g, 10.0 mmol) and bis(pinacolato)diboron (3.81 g, 15.0 mmol), followed by an additional 30 mL of anhydrous THF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

To the residue, add diethyl ether (50 mL) and 2 M HCl (20 mL). Stir vigorously for 2 hours to effect hydrolysis of the pinacol ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude (2-(methylthio)phenyl)boronic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Part 2: Selective Oxidation to this compound

The selective oxidation of the thioether in (2-(methylthio)phenyl)boronic acid to the corresponding sulfoxide presents a significant challenge due to the potential for over-oxidation to the sulfone and the sensitivity of the boronic acid group. A mild and chemoselective oxidizing agent is therefore required. Hydrogen peroxide in the presence of a suitable catalyst or under controlled conditions is a common choice for this transformation.[3]

Reaction Rationale and Control

The key to this step is controlling the stoichiometry of the oxidant and the reaction temperature to favor the formation of the sulfoxide over the sulfone. The boronic acid functionality is susceptible to oxidation under harsh conditions, a process known as protodeboronation, which would lead to the undesired loss of the C-B bond.[4] Therefore, mild reaction conditions are paramount. The use of a biphasic system with a phase-transfer catalyst can sometimes enhance selectivity by controlling the concentration of the oxidant in the organic phase.[5]

Experimental Protocol: this compound

| Reagent/Parameter | Quantity | Moles (mmol) | Notes |

| (2-(Methylthio)phenyl)boronic acid | 1.68 g | 10.0 | Starting material |

| 30% Hydrogen Peroxide (H₂O₂) | 1.13 mL | 11.0 | Oxidant (1.1 equivalents) |

| Acetic Acid | 20 mL | - | Solvent/Catalyst |

| Reaction Conditions | |||

| Temperature | 0 °C to room temp. | - | |

| Time | 2-4 hours | - | Monitor by TLC/LC-MS |

| Work-up | |||

| Saturated Na₂SO₃ (aq) | ~10 mL | - | To quench excess H₂O₂ |

| Ethyl Acetate | 3 x 40 mL | - | For extraction |

| Brine | 40 mL | - | For washing |

| Anhydrous Na₂SO₄ | - | - | Drying agent |

Step-by-Step Methodology:

-

Dissolve (2-(methylthio)phenyl)boronic acid (1.68 g, 10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.13 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess hydrogen peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

-

Extract the product into ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with water (2 x 40 mL) and brine (40 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the methylsulfinyl and boronic acid groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Safety Considerations

-

Iridium catalysts: While generally used in small quantities, they should be handled in a well-ventilated fume hood.

-

Organolithium reagents (if used as an alternative for borylation): Extremely pyrophoric and reactive with water and air. Must be handled under a strict inert atmosphere.

-

Hydrogen peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes, and do not mix with flammable materials.

-

Acetic acid: Corrosive. Handle with appropriate personal protective equipment.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. The two-step approach, involving a modern C-H borylation followed by a controlled oxidation, offers an efficient route to this valuable synthetic intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions as outlined, researchers can successfully synthesize this compound for their applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-Catalyzed ortho-C-H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (2-(Methylsulfinyl)phenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Methylsulfinyl)phenyl)boronic acid is a specialized organoboron compound that serves as a highly valuable building block in modern organic synthesis. Its unique structure, featuring both a boronic acid moiety and a methylsulfinyl group on a phenyl ring, provides a distinct combination of reactivity and physicochemical properties. This guide offers an in-depth analysis of its nomenclature, properties, synthesis, and reactivity, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. For drug development professionals, the incorporation of the sulfoxide group offers a handle for modulating solubility and engaging in specific hydrogen-bonding interactions, making this reagent a compound of interest for constructing novel pharmaceutical agents. This document provides detailed protocols and mechanistic insights to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Expanding Role of Aryl Boronic Acids in Drug Discovery

Boronic acids have transitioned from chemical curiosities to indispensable tools in the pharmaceutical industry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in complex molecule synthesis.[1][2] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability, is the most prominent application of boronic acids.[3][4] This reaction's tolerance for a wide range of functional groups has made it a cornerstone of medicinal chemistry for assembling biaryl structures common in drug candidates.[5]

Beyond their role as synthetic intermediates, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs.[6][7] Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously uses a peptide boronic acid to reversibly bind to the enzyme's active site.[8][9] This highlights the ability of the boron atom to form stable, reversible covalent interactions with biological nucleophiles, a feature increasingly exploited in inhibitor design.[7][8] Reagents like this compound contribute to this field by providing a scaffold that combines the reactive utility of the boronic acid with the unique electronic and steric properties of the methylsulfinyl substituent.

Nomenclature, Structure, and Identification

The formal IUPAC name for the compound is (2-methylsulfinylphenyl)boronic acid .[10] Its structure consists of a benzene ring substituted at the C1 and C2 positions with a boronic acid [-B(OH)₂] group and a methylsulfinyl [-S(O)CH₃] group, respectively.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2-methylsulfinylphenyl)boronic acid | PubChem[10] |

| CAS Number | 850567-97-4 | Sigma-Aldrich[11] |

| Molecular Formula | C₇H₉BO₃S | PubChem[10] |

| Molecular Weight | 184.03 g/mol | PubChem[10] |

| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N | Sigma-Aldrich |

Physicochemical Properties

The physicochemical properties of this reagent are crucial for determining appropriate reaction conditions, solvents, and purification methods. The presence of both the polar sulfinyl group and the Lewis acidic boronic acid group influences its solubility and reactivity profile.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid | Typically a white to off-white powder. |

| Solubility | Soluble in polar organic solvents | Phenylboronic acids are generally soluble in solvents like diethyl ether, ethanol, and THF.[2] The polar sulfinyl group is expected to enhance solubility in polar media. |

| pKa | ~8.8 | The pKa of unsubstituted phenylboronic acid is 8.83.[2] The electron-withdrawing nature of the adjacent sulfinyl group may slightly lower this value. |

| Melting Point | Data not available | The melting point for the related 2-(methylsulfonyl) analog is 84 °C, but should not be assumed for this compound.[12] |

Synthesis and Mechanistic Considerations

Aryl boronic acids are typically synthesized via one of several robust methods. The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is among the most common and versatile.[1][13] This method is valued for its mild conditions and high tolerance for various functional groups, making it suitable for complex substrates.

Caption: General synthesis of aryl boronic acids via Miyaura borylation.

Causality in Synthesis: The choice of a palladium catalyst and a suitable base is critical for an efficient borylation reaction. The base, often potassium acetate (KOAc), is believed to play a key role in the transmetalation step of the catalytic cycle.[13] The resulting boronate ester is often stable enough for purification by chromatography and can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.[13]

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][4] This reaction provides a powerful method for synthesizing complex biaryl compounds, which are prevalent motifs in pharmaceuticals.

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][14]

-

Transmetalation : A base activates the boronic acid, facilitating the transfer of its organic substituent (the 2-(methylsulfinyl)phenyl group) to the palladium center, displacing the halide.[14]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: The choice of base and solvent system can dramatically affect reaction yield and rate. For electron-deficient heteroaryl boronic acids, decomposition via protodeboronation can be a significant side reaction. While the (2-(Methylsulfinyl)phenyl) group is not strongly deactivating, careful optimization of the base (e.g., using milder carbonates or phosphates over hydroxides) can be crucial for preventing this unwanted pathway.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of this compound with a generic aryl bromide.

Materials and Reagents:

-

This compound (1.2 equiv)

-

Aryl bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.02 equiv), SPhos (16.4 mg, 0.04 mmol, 0.08 equiv), and K₃PO₄ (477 mg, 1.5 mmol, 3.0 equiv).

-

Inerting the System: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously at 80 °C for 12-24 hours. The reaction temperature and time may require optimization depending on the reactivity of the aryl bromide.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[14]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Senior Application Scientist's Note: The process of degassing the solvent is a self-validating step crucial for trustworthiness. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions like the homocoupling of the boronic acid.[3] The use of a phosphine ligand like SPhos is designed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, especially for challenging substrates.

Safety, Handling, and Storage

This compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Source |

|---|

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem[10], Sigma-Aldrich |

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for researchers. Its utility is firmly rooted in its capacity to participate in robust C-C bond-forming reactions, offering a direct route to novel biaryl structures. The presence of the methylsulfinyl group provides an additional layer of functionality, influencing solubility and offering a potential point of interaction in biological systems. For professionals in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is paramount to leveraging its full synthetic potential.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. benchchem.com [benchchem.com]

- 10. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sigma Aldrich 2-(Methylsulfinyl)phenylboronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. angenechemical.com [angenechemical.com]

(2-(Methylsulfinyl)phenyl)boronic acid safety data sheet (SDS)

An In-Depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic Acid: Properties, Safety, and Synthetic Applications

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with CAS Number 850567-97-4, is an organoboron compound that has garnered interest among researchers and drug development professionals.[1][2] As a bifunctional molecule featuring both a boronic acid and a methylsulfinyl group, it serves as a valuable building block in synthetic chemistry. The boronic acid moiety is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for the construction of carbon-carbon bonds in complex organic molecules. The presence of the methylsulfinyl (a sulfoxide) group introduces unique electronic and steric properties, and potentially enhances solubility, making it an attractive reagent for the synthesis of novel pharmaceutical intermediates and materials.

This guide provides a comprehensive overview of the critical safety data, physical and chemical properties, reactivity profile, and safe handling protocols for this compound, designed to empower researchers to utilize this reagent effectively and safely.

Chemical & Physical Properties

A thorough understanding of a reagent's physical and chemical properties is foundational to its proper use in a laboratory setting. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 850567-97-4 | [1][2] |

| Molecular Formula | C₇H₉BO₃S | [1][3] |

| Molecular Weight | 184.02 g/mol | [1][2] |

| Appearance | White solid | [1][3] |

| Melting Point | 118-122 °C | [3] |

| pKa | 8.46 ± 0.58 (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3] |

| Organic Solvent Solubility | While specific data for this compound is scarce, analogous compounds like phenylboronic acid are soluble in most polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderately soluble in chloroform, and poorly soluble in nonpolar solvents like hexanes. | [4] |

Hazard Identification & Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.

GHS Classification: [5]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Pictogram:

Signal Word: Warning [1]

Toxicological Insights: Specific toxicological data such as LD50 (median lethal dose) for this compound is not readily available in published literature. However, data for the parent compound, phenylboronic acid (CAS 98-80-6), can serve as a useful, albeit approximate, reference point. The oral LD50 for phenylboronic acid in rats is 740 mg/kg.[6] This value places it in Category 4 for acute oral toxicity, aligning with the classification of its methylsulfinyl derivative. The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.

Safe Handling & Storage Protocols

The causality behind safe handling procedures is rooted in mitigating the risks identified above. A self-validating safety system involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.

-

Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Hand Protection: Wear impervious gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.

-

Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Handling Procedures:

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

-

Container: Keep the container tightly closed and store in a cool, dry place.

-

Atmosphere: Boronic acids can be susceptible to dehydration and the formation of cyclic anhydrides (boroxines). While some are stored under an inert atmosphere, supplier recommendations for this compound suggest storage at room temperature in a dry environment is sufficient.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Reactivity & Stability Profile

Understanding the reactivity of this compound is crucial for its successful application in synthesis and for avoiding hazardous situations.

Boronic Acid Group Reactivity: The primary utility of this compound stems from the reactivity of the boronic acid group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often facilitated by a base.

Stability and Decomposition Pathways: Arylboronic acids are generally stable solids but can undergo decomposition. The most common decomposition pathway is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on factors like pH, temperature, and the electronic properties of the aryl group.

Sulfoxide Group Compatibility: The sulfoxide functional group is generally considered robust and compatible with a wide range of reaction conditions. However, researchers should be aware that under certain palladium-catalyzed conditions, the C–S(O) bond can be activated and undergo cleavage. Studies have shown that diaryl sulfoxides can act as electrophilic coupling partners in Suzuki-Miyaura reactions. This presents a potential, though likely minor, side reaction pathway where the sulfoxide itself could be cleaved, especially under harsh conditions or with specific catalyst systems. Careful selection of mild reaction conditions is therefore advisable to ensure the sulfoxide group remains intact.

Hazard Control Logic Diagram

The following diagram illustrates the logical relationship between the identified hazards of this compound and the necessary control measures to ensure safe laboratory practice.

Caption: Relationship between hazards and primary control measures.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Reaction: Coupling of this compound with 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

-

Causality: A flame-dried vessel under an inert atmosphere is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.

-

-

Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Causality: Toluene is a common solvent for these reactions. A small amount of water is often necessary to facilitate the dissolution of the base (K₃PO₄) and to promote the transmetalation step. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture is well-mixed.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The brine wash removes residual water and inorganic salts from the organic phase. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water.

-

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki-Miyaura Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), sulfur oxides, and oxides of boron.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE (goggles, gloves, lab coat, respirator if dust is significant).

-

Containment: Sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.

-

Cleanup: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Physical properties of (2-(Methylsulfinyl)phenyl)boronic acid

An In-depth Technical Guide to the Physical Properties of (2-(Methylsulfinyl)phenyl)boronic acid

Introduction

This compound is a specialized organoboron compound that belongs to the versatile class of arylboronic acids. These compounds are fundamental building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The unique substitution pattern of this particular molecule, featuring a methylsulfinyl group ortho to the boronic acid moiety, imparts specific electronic and steric properties that influence its reactivity, stability, and physical characteristics.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core physical properties of this compound. Understanding these properties is paramount for its effective storage, handling, and application in synthetic protocols and for predicting its behavior in various chemical and biological systems. The narrative moves beyond a simple data sheet to explain the causality behind these properties and the experimental methodologies used for their validation.

Section 1: Chemical Identity and Structure

The structural foundation of this compound is a benzene ring co-functionalized with a boronic acid group [-B(OH)₂] and a methylsulfinyl group [-S(O)CH₃]. The spatial arrangement of these groups in an ortho (1,2) configuration allows for potential intramolecular interactions that can influence the compound's conformation and reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2-methylsulfinylphenyl)boronic acid | [1] |

| CAS Number | 850567-97-4 | [1][2][3] |

| Molecular Formula | C₇H₉BO₃S | [1][2][3] |

| Molecular Weight | 184.02 g/mol | [2][3] |

| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CS(=O)C1=CC=CC=C1B(O)O |[2] |

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in solution and in the solid state, providing crucial information for reaction setup, purification, and formulation.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White solid | [3] |

| Melting Point | 118-122 °C | [3] |

| pKa (Predicted) | 8.46 ± 0.58 | [3] |

| Water Solubility | Slightly soluble |[3] |

Melting Point

The melting point of 118-122 °C indicates that this compound is a crystalline solid at room temperature.[3] The melting range, rather than a sharp point, can suggest the presence of minor impurities or polymorphic forms. As a primary indicator of purity, a sharp and consistent melting point is expected for a highly pure sample. This value is significantly different from its oxidized analog, 2-(methylsulfonyl)phenylboronic acid (Melting Point: 84 °C), and its reduced analog, 2-(methylthio)phenylboronic acid (Melting Point: 77-83 °C), highlighting how the oxidation state of the sulfur atom profoundly impacts the crystal lattice energy and intermolecular forces.[4]

Solubility Profile

This compound is described as slightly soluble in water.[3] This is consistent with the general behavior of substituted arylboronic acids, whose water solubility is often low.[5][6] The parent compound, phenylboronic acid, has a water solubility of about 1-2 g/100 g H₂O.[5][7][8] The presence of the polar methylsulfinyl group may slightly enhance aqueous solubility compared to nonpolar analogs, but the overall hydrophobic nature of the phenyl ring remains dominant.

In organic solvents, its solubility is expected to follow established trends for phenylboronic acids:

-

High Solubility: In polar organic solvents like diethyl ether, acetone, and other ketones.[7][8][9]

-

Poor Solubility: In nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[7][8]

This differential solubility is a key principle used in its purification, where a hydrocarbon solvent can be used to wash away nonpolar organic impurities.

Acidity (pKa)

The predicted pKa of 8.46 places this compound in the category of weak acids, similar to the parent phenylboronic acid (pKa ≈ 8.8).[3][7] The boronic acid functional group acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton. The acidity is influenced by substituents on the phenyl ring. Electron-withdrawing groups typically lower the pKa (increase acidity), and the methylsulfinyl group is moderately electron-withdrawing, consistent with the predicted pKa being slightly lower than that of unsubstituted phenylboronic acid.[10] This pKa value is critical for applications in biological systems, as it determines the ratio of the neutral trigonal acid to the anionic tetrahedral boronate at physiological pH (≈7.4).

Section 3: Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. While specific spectra for this exact compound are not publicly available, the expected characteristics can be expertly inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.

-

¹H NMR: Would show distinct signals for the aromatic protons (typically in the 7-8 ppm range), a singlet for the methyl protons of the sulfinyl group (around 2.5-3.0 ppm), and a broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with solvent.

-

¹³C NMR: Would reveal the expected number of carbon signals for the aromatic ring and the methyl group.

-

¹¹B NMR: This specialized technique is highly informative for boronic acids. A single, broad resonance is expected, typically in the range of δ 19–30 ppm for the trigonal boronic acid and δ 3–9 ppm for the tetrahedral boronate species formed in the presence of a Lewis base.[11][12] This allows for direct observation of the boron center.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include a strong, broad O-H stretch (around 3200-3600 cm⁻¹), a B-O stretch (around 1350 cm⁻¹), and a strong S=O stretch (around 1050 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass (184.0365 Da).[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. For boronic acids, this technique is invaluable for studying the extensive hydrogen-bonding networks that define their crystal packing, which often involves the formation of dimeric or polymeric structures.[7][13]

Section 4: Experimental Protocols for Property Determination

To ensure trustworthiness, protocols for determining physical properties must be robust and self-validating.